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Compound of Interest

Compound Name:
2-(2,2-

Difluoroethoxy)acetophenone

Cat. No.: B12855721

Get Quote

A Strategic Fluorinated Building Block for Medicinal
Chemistry
Executive Summary
2-(2,2-Difluoroethoxy)acetophenone (CAS: 1548346-39-9) is a specialized fluorinated

intermediate used primarily in the synthesis of bioactive heterocycles and pharmaceutical

candidates. Structurally, it consists of an acetophenone core functionalized at the

-position (phenacyl carbon) with a 2,2-difluoroethoxy group.

This compound represents a critical class of "fluorinated ether" building blocks. The

incorporation of the difluoroethoxy moiety (

) serves as a bioisostere for traditional alkoxy groups, offering enhanced metabolic stability
against oxidative dealkylation and modulated lipophilicity—key parameters in optimizing ADME
(Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.
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Chemical Structure & Physicochemical
Properties[1][2][3]
Structural Identity
The molecule features a phenyl ring conjugated to a carbonyl group, which is linked to a

difluoroethyl ether tail. The presence of the terminal difluoromethyl (

) group introduces a strong dipole and hydrogen bond donor capability (via the acidic C-H
bond), distinct from non-fluorinated analogues.

Property Data

IUPAC Name 2-(2,2-Difluoroethoxy)-1-phenylethan-1-one

Common Name -(2,2-Difluoroethoxy)acetophenone

CAS Number 1548346-39-9

Molecular Formula

Molecular Weight 200.18 g/mol

SMILES C1=CC=C(C=C1)C(=O)COCC(F)F

LogP (Predicted) ~2.1 - 2.4

H-Bond Acceptors 2 (Carbonyl O, Ether O)

Rotatable Bonds 4

Fluorine Effect Analysis
Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the terminal ethyl

position resistant to Cytochrome P450-mediated oxidation, a common clearance pathway for

standard ethoxy groups.

Lipophilicity Modulation: The

group is less lipophilic than a

group but more lipophilic than a
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group, allowing for fine-tuning of membrane permeability.

Conformational Bias: The gauche effect associated with the fluoroethoxy chain can pre-

organize the molecule for binding interactions in protein active sites.

Synthetic Methodology
The synthesis of 2-(2,2-difluoroethoxy)acetophenone typically employs a Williamson ether

synthesis strategy. This approach is preferred for its operational simplicity and scalability,

though it requires strict control of basicity to prevent side reactions like aldol condensation.

Primary Synthesis Route: Phenacyl Alkylation
Reaction Logic: Nucleophilic displacement of an

-haloacetophenone by the alkoxide of 2,2-difluoroethanol.

Reagents:

Substrate: 2-Bromoacetophenone (Phenacyl bromide).

Nucleophile: 2,2-Difluoroethanol.

Base: Potassium Carbonate (

) or Sodium Hydride (

).

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Protocol (Self-Validating):

Preparation of Alkoxide: In a flame-dried flask under nitrogen, dissolve 2,2-difluoroethanol

(1.1 eq) in anhydrous DMF. If using NaH (1.2 eq), add portion-wise at 0°C and stir for 30 min

until gas evolution ceases. Checkpoint: Ensure complete deprotonation to maximize

nucleophilicity.

Addition: Add a solution of 2-bromoacetophenone (1.0 eq) in DMF dropwise to the alkoxide

solution at 0°C. Caution: 2-Bromoacetophenone is a potent lachrymator. Handle in a fume
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hood.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear, and a new polar spot (

) should appear.

Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate

(3x).[1] Wash combined organics with brine to remove DMF.

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in
Hexanes).

Synthesis Diagram (DOT)
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Figure 1: Williamson ether synthesis pathway for the target compound.

Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectroscopic signatures

must be confirmed.
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Technique Expected Signature Mechanistic Insight

1H NMR (CDCl3)
4.80 (s, 2H,

)

The singlet indicates the

isolated methylene group

between the carbonyl and

ether oxygen.

1H NMR (CDCl3)

6.00 (tt, 1H,

,

)

The distinctive triplet of triplets

(due to coupling with two F

atoms and adjacent CH2)

confirms the difluoromethyl

group.

19F NMR -125 ppm (dt)

Characteristic shift for a

difluoromethyl group attached

to a heteroatom-adjacent

carbon.

IR Spectroscopy
1690-1700

(C=O stretch)

Confirms the integrity of the

ketone functionality.

LC-MS

Positive mode ionization

typically yields the protonated

molecular ion.

Applications in Drug Discovery
The 2-(2,2-difluoroethoxy)acetophenone scaffold acts as a versatile "linchpin" intermediate.

It is rarely the final drug but rather the precursor to complex heterocyclic cores.

Hantzsch Thiazole Synthesis
The most high-value application is the conversion of the

-keto ether into 2-aminothiazoles. This transformation is ubiquitous in the synthesis of kinase
inhibitors (e.g., analogues of Dasatinib or various CDK inhibitors).

Mechanism: Condensation with thiourea or thioamides.
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Outcome: The acetophenone carbonyl and the

-methylene carbon form the thiazole ring, while the difluoroethoxy group remains as a stable
side chain, providing hydrophobic bulk and metabolic resistance.

Application Workflow Diagram (DOT)
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Figure 2: Divergent synthetic utility of the scaffold in generating heterocycles and chiral

alcohols.

Safety and Handling Protocols
Lachrymator Precursors: The starting material, 2-bromoacetophenone, is a severe eye and

respiratory irritant (tear gas agent). All weighing and transfers must occur in a functioning

fume hood.

Fluorinated Waste: Waste streams containing difluoro- compounds should be segregated

from general organic waste if required by local environmental regulations, as C-F bonds are

persistent.

Storage: The product is a stable solid/oil but should be stored under inert gas

(Nitrogen/Argon) at 2-8°C to prevent slow oxidation or hydrolysis of the ether linkage over

prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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